molecular formula C16H21N7O B6622817 9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine

9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine

Cat. No. B6622817
M. Wt: 327.38 g/mol
InChI Key: DWGUVVWZQLSKFX-SMDDNHRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine is a purine derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including cancer treatment and neurological disorders. In

Mechanism of Action

The mechanism of action of 9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine is not fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also works by increasing the levels of certain neurotransmitters in the brain, which may improve cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine are still being studied. However, studies have shown that this compound has the potential to inhibit the growth and proliferation of cancer cells, improve cognitive function and memory, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine in lab experiments is its potential to inhibit the growth and proliferation of cancer cells. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. Another advantage is its potential to improve cognitive function and memory, making it a valuable tool for studying neurological disorders.
One limitation of using 9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experimental conditions. Another limitation is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine. One direction is to further explore its potential applications in cancer treatment and neurological disorders. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Finally, future research may focus on developing new synthetic methods for this compound, in order to improve its solubility and reduce its potential toxicity.

Synthesis Methods

The synthesis method for 9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine involves several steps. First, 6-chloropurine is reacted with ethylamine to form 9-ethylpurine. Next, the 2-methylpyrazole-3-carboxaldehyde is reacted with (2R,3S)-2,3-O-isopropylidene-D-glyceraldehyde to form the oxazolidine intermediate. Finally, the oxazolidine intermediate is reacted with 9-ethylpurine and deprotected to form 9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine.

Scientific Research Applications

9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine has been studied for its potential applications in various areas of scientific research. One area of research is cancer treatment. Studies have shown that this compound has the potential to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. Another area of research is neurological disorders. Studies have shown that this compound has the potential to improve cognitive function and memory, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O/c1-3-23-10-20-13-15(18-9-19-16(13)23)17-8-11-5-7-24-14(11)12-4-6-21-22(12)2/h4,6,9-11,14H,3,5,7-8H2,1-2H3,(H,17,18,19)/t11-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGUVVWZQLSKFX-SMDDNHRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NCC3CCOC3C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=NC2=C(N=CN=C21)NC[C@@H]3CCO[C@H]3C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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